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molecular formula C14H11NO3S B8349526 2-[3-(3-Thienyl)acrylamido]benzoic acid

2-[3-(3-Thienyl)acrylamido]benzoic acid

Cat. No. B8349526
M. Wt: 273.31 g/mol
InChI Key: SPGSTAICAUIWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006548

Procedure details

To 2-[2-(3-thienyl)vinyl]-4H-3,1-benzoxazine-4-one (800 mg, 3.13 mmol) was added 1N-NaOH (21.9 ml) and the mixture was heated to 70° C. After adding methanol (30 ml), and the mixture was reacted for 1 hour. The methanol was removed from the reaction mixture under reduced pressure, and the residue was acidified with 10% HCl under cooling (pH about 4) to give a white solid, which was collected on a filter, washed with water, and dried to give the title compound (826 mg, yield, 96%). m.p., 218°-219° C.
Name
2-[2-(3-thienyl)vinyl]-4H-3,1-benzoxazine-4-one
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:7][C:8]2[O:13][C:12](=[O:14])[C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[N:9]=2)=[CH:2]1.[OH-:19].[Na+]>CO>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:7][C:8]([NH:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:19])=[O:14])=[O:13])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
2-[2-(3-thienyl)vinyl]-4H-3,1-benzoxazine-4-one
Quantity
800 mg
Type
reactant
Smiles
S1C=C(C=C1)C=CC1=NC2=C(C(O1)=O)C=CC=C2
Name
Quantity
21.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed from the reaction mixture under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
under cooling (pH about 4)
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C=CC(=O)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 826 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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